
4-溴-3-氟-2-甲基苯酚
描述
4-Bromo-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, characterized by the presence of bromine, fluorine, and methyl substituents on the aromatic ring
科学研究应用
4-Bromo-3-fluoro-2-methylphenol has several applications in scientific research:
作用机制
Target of Action
It is known that brominated and fluorinated phenols like this compound are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
It’s worth noting that brominated and fluorinated phenols are often used as intermediates in organic synthesis due to their reactivity .
Biochemical Pathways
It’s known that brominated and fluorinated phenols can participate in various chemical reactions, suggesting they may influence a range of biochemical pathways .
Result of Action
Given its use in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff, it’s likely that this compound has diverse effects depending on the context of its use .
Action Environment
It’s worth noting that the properties of such compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
4-Bromo-3-fluoro-2-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular components. Additionally, 4-Bromo-3-fluoro-2-methylphenol can bind to specific proteins, altering their conformation and activity, thereby influencing biochemical pathways.
Cellular Effects
The effects of 4-Bromo-3-fluoro-2-methylphenol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, 4-Bromo-3-fluoro-2-methylphenol can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluoro-2-methylphenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and DNA can result in enzyme inhibition or changes in gene expression. Additionally, 4-Bromo-3-fluoro-2-methylphenol can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluoro-2-methylphenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or oxidizing agents . Long-term studies have shown that prolonged exposure to 4-Bromo-3-fluoro-2-methylphenol can lead to cumulative effects on cellular functions, including alterations in cell viability, morphology, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoro-2-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 4-Bromo-3-fluoro-2-methylphenol can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a specific dosage range leads to significant biological responses, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
4-Bromo-3-fluoro-2-methylphenol is involved in various metabolic pathways, including phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluoro-2-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4-Bromo-3-fluoro-2-methylphenol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
4-Bromo-3-fluoro-2-methylphenol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Bromo-3-fluoro-2-methylphenol within these compartments can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylphenol typically involves a multi-step process. One common method includes the bromination of 3-fluoro-2-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3-fluoro-2-methylphenol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product .
化学反应分析
Types of Reactions: 4-Bromo-3-fluoro-2-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated phenols, while oxidation reactions can produce quinones .
相似化合物的比较
4-Bromo-2-methylphenol: Lacks the fluorine substituent, resulting in different reactivity and applications.
3-Fluoro-2-methylphenol:
2-Bromo-4-methylphenol: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
Uniqueness: 4-Bromo-3-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-3-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOINEAWTTLAFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


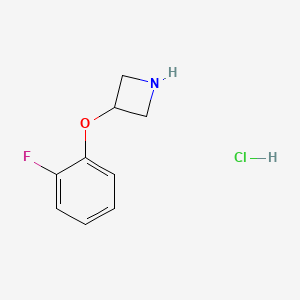
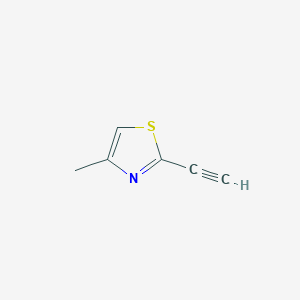
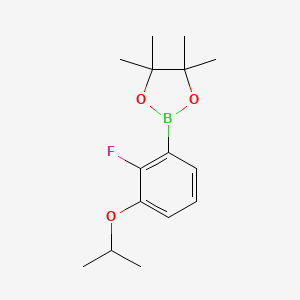
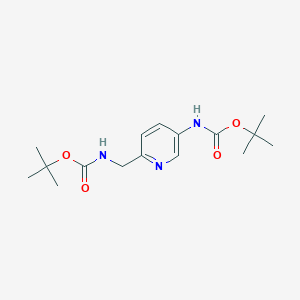

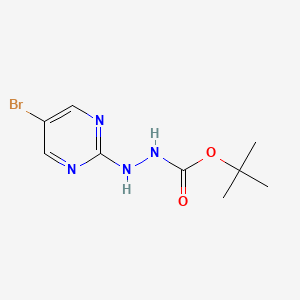
![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
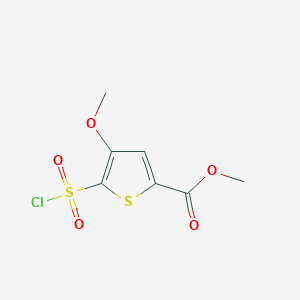
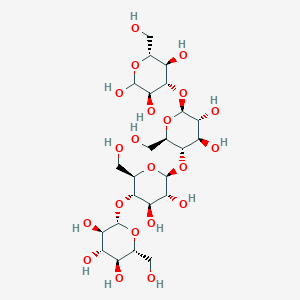
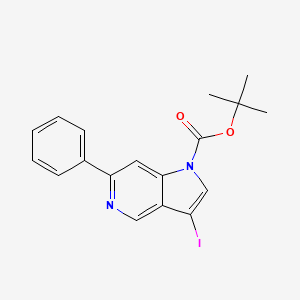
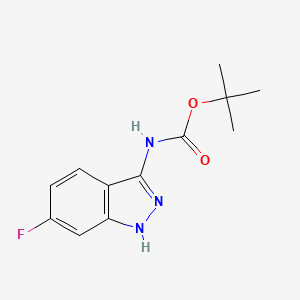
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)
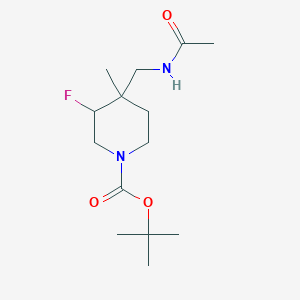
![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)
